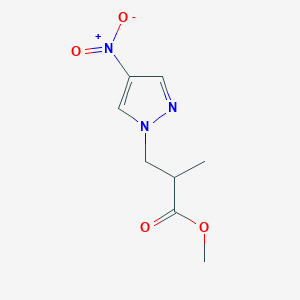

methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

Description

Structural Elucidation of Methyl 2-Methyl-3-(4-Nitro-1H-Pyrazol-1-yl)Propanoate

IUPAC Nomenclature and Systematic Identification

This compound is systematically named according to IUPAC rules. The parent chain is propanoic acid, with substituents identified as follows:

- Methyl group : Attached to the second carbon of the propanoate chain.

- 4-Nitro-1H-pyrazol-1-yl substituent : A pyrazole ring linked via its nitrogen atom (position 1) to the third carbon of the propanoate chain, with a nitro group at position 4.

The molecular formula is C₈H₁₁N₃O₄ , and the molecular weight is 213.19 g/mol . The compound belongs to the pyrazole ester class, characterized by a fused five-membered aromatic ring containing two nitrogen atoms and a nitro substituent.

Molecular Geometry Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is not explicitly reported, insights can be drawn from structurally analogous nitropyrazole derivatives. For example:

- 4-Nitropyrazole-acetic acid cocrystal : Reveals hydrogen-bonding interactions between nitro groups and acidic protons, forming supramolecular ring structures.

- 3(5)-Methyl-4-nitropyrazole : Exhibits desmotropy (tautomerism) in the solid state, with X-ray studies confirming distinct crystal structures for 3-methyl and 5-methyl tautomers.

In this compound, the nitro group likely adopts a planar configuration due to resonance stabilization, while the pyrazole ring remains aromatic. The propanoate ester chain is expected to adopt a conformation minimizing steric hindrance between the methyl substituent and the pyrazole ring.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The compound’s NMR spectra provide critical information about electronic environments and substituent positions:

- ¹H NMR :

- Pyrazole protons : Absent due to the 1H-pyrazol-1-yl substitution pattern.

- Methyl groups : Peaks at δ 1.2–1.5 ppm (CH₃ attached to C2) and δ 3.6–3.8 ppm (ester OCH₃).

- Propanoate chain : Splitting patterns at δ 2.5–2.7 ppm (CH₂ adjacent to ester oxygen) and δ 4.0–4.2 ppm (CH adjacent to pyrazole ring).

- ¹³C NMR :

| Spectral Region | Assignment | Typical Shift (ppm) |

|---|---|---|

| ¹H | CH₃ (C2) | 1.2–1.5 |

| ¹H | OCH₃ | 3.6–3.8 |

| ¹³C | Ester carbonyl (C=O) | 170–175 |

| ¹³C | Pyrazole C4 (NO₂) | 145–150 |

FT-IR and UV-Vis Spectroscopy

Tautomeric Behavior of Nitropyrazole Moiety

The 4-nitro-1H-pyrazol-1-yl group exhibits tautomerism influenced by substituents. For example:

- Desmotropy : Observed in 3(5)-methyl-4-nitropyrazole, where tautomers differ in methyl position (C3 vs. C5).

- Electronic Effects : Electron-withdrawing nitro groups stabilize tautomers via resonance, while methyl substituents may induce steric or electronic shifts.

In this compound, the nitro group at C4 and the methyl substituent at C2 likely stabilize the 1H-pyrazole tautomer, minimizing competition from alternative tautomeric forms.

Properties

IUPAC Name |

methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAZJGICJDQDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a nitro-substituted hydrazine with an acetylenic ester, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of a base, such as sodium ethoxide, and may be carried out in an organic solvent like ethanol .

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the pyrazole’s 4-position undergoes catalytic hydrogenation to yield an amino derivative. This reaction is pivotal for synthesizing intermediates used in pharmaceuticals and agrochemicals.

Reaction Conditions :

-

Catalyst : 10% Palladium on carbon (Pd/C)

-

Reagent : Hydrogen gas (H₂) at 1–3 atm

-

Solvent : Methanol or ethanol

-

Temperature : 25–50°C

-

Time : 4–8 hours

Product :

Methyl 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoate

Applications :

The amino derivative serves as a precursor for further functionalization, such as acylation or alkylation, to develop bioactive molecules .

Hydrolysis of the Ester Group

The ester functionality is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Reaction Conditions :

| Condition | Reagents | Temperature | Time |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 80–100°C | 6–12h |

| Basic hydrolysis | 2M NaOH in water/ethanol (1:1) | 60–80°C | 4–8h |

Products :

-

Acidic : 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

-

Basic : Sodium salt of the carboxylic acid

Purification :

The crude product is isolated via solvent extraction (ethyl acetate/water) and recrystallized from ethanol .

Aminolysis of the Ester Group

The ester reacts with ammonia or primary amines to form amides, a reaction critical for modifying solubility and bioavailability.

Example Reaction with Ammonia :

Reagents :

-

Liquid ammonia or NH₃ gas

-

Methanol as solvent

-

Temperature: −20°C to 25°C

Product :

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Yield : ~92% (reported for analogous compounds) .

Mechanism :

Nucleophilic attack by ammonia on the carbonyl carbon, followed by elimination of methanol.

Transesterification

The methyl ester can be exchanged with other alcohols under catalytic conditions.

Reaction Conditions :

-

Catalyst : Sulfuric acid or titanium(IV) isopropoxide

-

Alcohol : Ethanol, isopropanol, or benzyl alcohol

-

Temperature : 60–80°C

-

Time : 12–24h

Product :

Corresponding alkyl esters (e.g., ethyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate).

Industrial Relevance :

This method is scalable in continuous flow reactors to optimize yield and reduce waste.

Electrophilic Aromatic Substitution (Theoretical)

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate has been evaluated for its effectiveness against various bacterial strains, showing promising results as an antibacterial agent. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis .

2. Antiviral Properties

Research has highlighted the potential of pyrazole derivatives in antiviral therapies. This compound has been identified as a candidate for further development in combating viral infections, particularly HIV. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce inflammatory markers in human cell lines, suggesting its potential use in treating inflammatory diseases .

Agrochemical Applications

This compound is being explored for its utility in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests and weeds has been documented, making it a candidate for formulation into agricultural products aimed at enhancing crop protection while minimizing environmental impact .

Material Science Applications

1. Energetic Materials

The compound's high nitrogen content positions it as a potential component in the development of energetic materials. Research indicates that compounds with similar structures can serve as oxidizers or propellants due to their favorable energetic properties . The incorporation of this compound into composite materials could lead to advancements in explosives or propellant formulations.

2. Polymerization Initiators

In polymer chemistry, the compound may act as a polymerization initiator due to its reactive nitro group. This property can be utilized in synthesizing novel polymers with specific characteristics tailored for industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Differences

Ester Group Variations: The methyl ester in the target compound (vs. Ethyl esters (e.g., 1005650-04-3) may offer better lipid solubility, favoring membrane permeability in biological systems.

Substituent Effects: The 4-nitro group in the target compound and 1005668-54-1 provides strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution or reduction to amines. In contrast, the 4-bromo substituent (1007517-46-5) is a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Utility :

Physicochemical and Reactivity Trends

- Solubility : Methyl esters (target, 1007517-46-5) are more polar than ethyl derivatives, favoring aqueous-organic biphasic systems.

- Thermal Stability : Nitro groups may decrease thermal stability compared to methyl or bromo substituents due to explosive tendencies under high energy .

- Reactivity : Nitro-substituted pyrazoles exhibit higher electrophilicity at the nitro-bearing carbon, directing regioselectivity in further functionalization .

Research Implications

- Drug Discovery : The target compound’s nitro group can be reduced to an amine for bioactive molecule synthesis, while ethyl esters (e.g., 1005650-04-3) may serve as prodrugs .

- Material Science : Bromo-substituted analogues (1007517-46-5) are valuable in polymer chemistry for creating conductive or luminescent materials .

Biological Activity

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate, with the CAS number 1005669-96-4, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C9H13N3O4

- Molecular Weight : 227.2172 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves a two-step process:

- Reaction of 3-methyl-4-nitro-1H-pyrazole with sodium hydride in N,N-dimethylformamide (DMF).

- Addition of 2-bromo-2-methylpropionic acid methyl ester under similar conditions .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the pyrazole scaffold have shown effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. In studies, certain pyrazole derivatives demonstrated up to 98% inhibition against the Mycobacterium tuberculosis strain H37Rv at specific concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that specific derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating potent anti-inflammatory activity .

Antioxidant Activity

Another area of interest is the antioxidant activity of pyrazole derivatives. Some studies have evaluated the IC50 values of these compounds, revealing promising results. For instance, one derivative exhibited an IC50 value of 4.67 µg/mL, indicating strong antioxidant potential .

Study on Antimicrobial Efficacy

A comprehensive study evaluated various pyrazole derivatives against multiple microbial strains. The results showed that specific modifications on the pyrazole ring significantly enhanced antibacterial activity. For example, a derivative with a nitro group at the para position demonstrated superior efficacy compared to its counterparts .

Anti-cancer Activity

Research has also explored the anticancer properties of pyrazole derivatives. A series of compounds were tested against cancer cell lines, revealing that certain modifications led to increased cytotoxicity. For example, compounds with additional aromatic substitutions showed enhanced activity against breast cancer cells .

Summary of Biological Activities

Q & A

Q. How can conflicting regioselectivity outcomes in similar pyrazole derivatives be rationalized?

- Methodological Answer : Competing steric and electronic effects dictate regioselectivity. Comparative studies using substituent-specific Hammett constants or steric maps (derived from crystallographic data) reconcile discrepancies. Computational docking of intermediates into proposed transition states further validates mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.